(R)-2-amino-N-benzyl-3-methoxypropanamide
CAS No.: 196601-69-1
VCID: VC21333225
Molecular Formula: C11H16N2O2
Molecular Weight: 208.26 g/mol
* For research use only. Not for human or veterinary use.

Description |
(R)-2-amino-N-benzyl-3-methoxypropanamide, with the CAS number 196601-69-1, is a compound of significant interest in the field of organic chemistry. It is a chiral molecule, meaning it exists in two enantiomeric forms: (R) and (S). This article focuses on the (R) enantiomer, which is often associated with specific biological activities and applications in pharmaceutical synthesis. Synonyms
Synthesis and PreparationThe synthesis of (R)-2-amino-N-benzyl-3-methoxypropanamide can involve several steps, including the use of palladium on activated charcoal for hydrogenation reactions. For instance, starting materials like N-benzyl-2-azido-3-methoxypropionamide can be reduced to form the desired compound under specific conditions . Conditions for Synthesis
Applications and Biological Significance(R)-2-amino-N-benzyl-3-methoxypropanamide is noted for its relevance in pharmaceutical chemistry, particularly as an impurity or intermediate in the synthesis of certain drugs. It is associated with lacosamide, a medication used in the treatment of epilepsy . Enzymatic Acylation and RacemizationIn processes involving enzymatic acylation, this compound can be selectively produced with high enantiomeric excess (ee), often greater than 90%, by utilizing enzymes that favor the formation of one enantiomer over the other. Racemization promoters can be used to convert unreacted enantiomers back into the racemic mixture, allowing for dynamic kinetic resolution . |
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CAS No. | 196601-69-1 | ||||||||
Product Name | (R)-2-amino-N-benzyl-3-methoxypropanamide | ||||||||
Molecular Formula | C11H16N2O2 | ||||||||
Molecular Weight | 208.26 g/mol | ||||||||
IUPAC Name | (2R)-2-amino-N-benzyl-3-methoxypropanamide | ||||||||
Standard InChI | InChI=1S/C11H16N2O2/c1-15-8-10(12)11(14)13-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3,(H,13,14)/t10-/m1/s1 | ||||||||
Standard InChIKey | WPLANNRKFDHEKD-SNVBAGLBSA-N | ||||||||
Isomeric SMILES | COC[C@H](C(=O)NCC1=CC=CC=C1)N | ||||||||
SMILES | COCC(C(=O)NCC1=CC=CC=C1)N | ||||||||
Canonical SMILES | COCC(C(=O)NCC1=CC=CC=C1)N | ||||||||
Appearance | Off-White Low-Melting Solid | ||||||||
Synonyms | (2R)-2-Amino-N-benzyl-3-methoxypropanamide; N-benzyl-O-methyl-D-serinamide; N-Desacetyl Lacosamide | ||||||||
PubChem Compound | 10104501 | ||||||||
Last Modified | Aug 15 2023 |
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